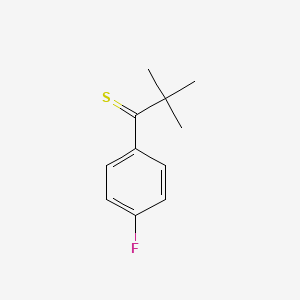
1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpropane thione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione typically involves the reaction of 4-fluorobenzaldehyde with a suitable thione precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thione derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a pharmacophore in drug design.
1-(4-Fluorophenyl)ethanone: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-(4-Fluorophenyl)cyclohexylamine: Studied for its potential psychoactive properties and use in neuroscience research.
Uniqueness: 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione is unique due to its specific structural features, including the combination of a fluorophenyl group and a dimethylpropane thione moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82234-47-7 |
|---|---|
Formule moléculaire |
C11H13FS |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C11H13FS/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 |
Clé InChI |
KNXWHCQUDXRLJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=S)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



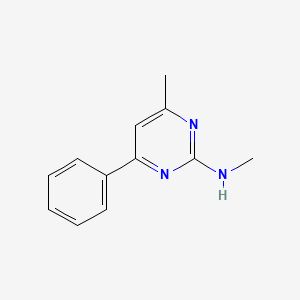


![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
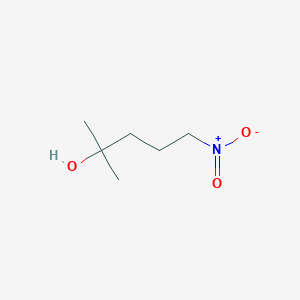
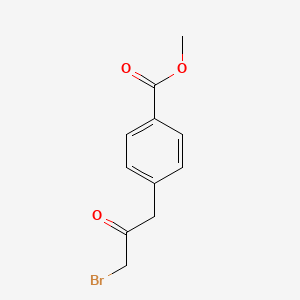

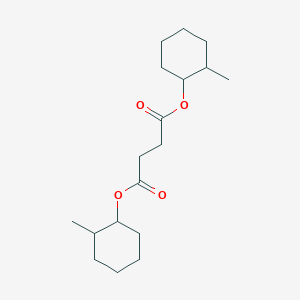

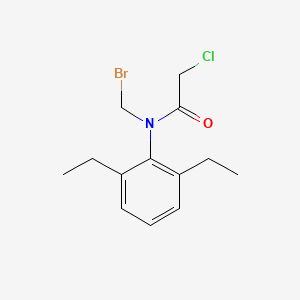
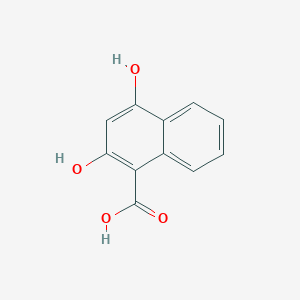
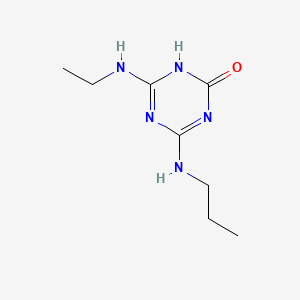
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
